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Cat. No.: B15138198

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-IN-4, with the Chemical Abstracts Service (CAS) number 870962-74-6, is a potent,
irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2). As a member of the quinazoline-based class
of kinase inhibitors, it represents a targeted therapeutic strategy against key signaling
pathways implicated in tumor growth, proliferation, and angiogenesis. This technical guide
provides a comprehensive overview of the available data on Vegfr-IN-4, including its
mechanism of action, inhibitory activity, and relevant experimental contexts.

Core Data Summary

The primary quantitative data available for Vegfr-IN-4 pertains to its in vitro inhibitory activity
against its target kinases.

Target IC50 (nM) ATP Concentration
EGFR 18.7 1uM
VEGFR-2 102.3 1uM

Table 1: In vitro inhibitory activity of Vegfr-IN-4.
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Mechanism of Action

Vegfr-IN-4 is designed as a dual irreversible inhibitor, targeting specific cysteine residues within
the ATP-binding pockets of both EGFR and VEGFR-2. This covalent modification leads to a
prolonged and potent inhibition of kinase activity. The molecule incorporates two independent
reactive centers, a quinazoline core that interacts with the hinge region of the kinase domain
and a reactive moiety that forms a covalent bond with a non-conserved cysteine residue.

The inhibition of EGFR and VEGFR-2 disrupts downstream signaling cascades crucial for
cancer cell proliferation and angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers
receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular
domain. This initiates a cascade of downstream signaling events, primarily through the PLCy-
PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and
survival, which are hallmarks of angiogenesis. Vegfr-IN-4 irreversibly binds to the kinase
domain of VEGFR-2, preventing ATP binding and subsequent autophosphorylation, thereby
blocking the entire downstream signaling cascade.
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VEGFR-2 signaling and inhibition by Vegfr-IN-4.

Synthesis

A detailed, step-by-step synthesis protocol for Vegfr-IN-4 (also referred to as compound 19 in
some literature) is not publicly available. However, based on the general synthesis schemes for
similar quinazoline-based irreversible inhibitors, a representative synthetic workflow can be
proposed. The synthesis generally involves the construction of the substituted quinazoline core,
followed by the introduction of the aniline moiety and the reactive Michael acceptor group.

Representative Synthetic Workflow
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Representative synthesis workflow for Vegfr-IN-4.

Disclaimer: This represents a generalized workflow. The specific reagents, reaction conditions,
and purification methods for the synthesis of Vegfr-IN-4 have not been disclosed in publicly
available literature.

Experimental Protocols

Detailed experimental protocols for the characterization of Vegfr-IN-4 are not available. The
following are representative protocols for key assays used in the evaluation of similar kinase
inhibitors.

In Vitro Kinase Inhibition Assay (Representative
Protocol)

This protocol describes a common method for determining the IC50 of an irreversible inhibitor.
e Reagents and Materials:

o Recombinant human EGFR and VEGFR-2 kinase domains.
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o Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
o Vegdfr-IN-4 (dissolved in DMSO).
o ATP (with [y-32P]ATP for radiometric detection or cold ATP for other detection methods).

o Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20).

o 96-well plates.

o Detection system (e.g., scintillation counter, fluorescence plate reader).

e Procedure: a. Prepare a serial dilution of Vegfr-IN-4 in the kinase assay buffer. b. In a 96-
well plate, add the kinase, substrate peptide, and the diluted Vegfr-IN-4 or DMSO (vehicle
control). c. Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room
temperature to allow for covalent bond formation. d. Initiate the kinase reaction by adding
ATP (at a concentration of 1 uM, as specified in the reported data). e. Incubate the reaction
at 30°C for a specified time (e.g., 60 minutes). f. Terminate the reaction (e.g., by adding a
stop solution or by spotting onto a phosphocellulose membrane). g. Quantify the substrate
phosphorylation using the chosen detection method. h. Calculate the percentage of inhibition
for each concentration of Vegfr-IN-4 relative to the vehicle control. i. Determine the IC50
value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (Representative Protocol)

This protocol outlines a general method to assess the anti-proliferative effects of an inhibitor on
cancer cell lines.

e Reagents and Materials:

[e]

Human cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR-2).

[e]

Cell culture medium and supplements.

o

Vegfr-IN-4 (dissolved in DMSO).

[¢]

Cell proliferation reagent (e.g., MTT, WST-1).
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o 96-well cell culture plates.

o Microplate reader.

e Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to
adhere overnight. b. Prepare a serial dilution of Vegfr-IN-4 in the cell culture medium. c.
Replace the medium in the wells with the medium containing the diluted Vegfr-IN-4 or
DMSO (vehicle control). d. Incubate the cells for a specified period (e.g., 72 hours). e. Add
the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
f. Measure the absorbance or fluorescence using a microplate reader. g. Calculate the
percentage of cell viability for each concentration of Vegfr-IN-4 relative to the vehicle control.
h. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a
dose-response curve.

Pharmacokinetics, Pharmacodynamics, and In Vivo
Studies

There is no publicly available data on the pharmacokinetics, pharmacodynamics, or in vivo
efficacy of Vegfr-IN-4. Studies on other quinazoline-based irreversible kinase inhibitors suggest
that these compounds can exhibit a range of pharmacokinetic profiles, and their long duration
of action is often attributed to the irreversible nature of their binding to the target kinases.
Further preclinical studies would be required to characterize the absorption, distribution,
metabolism, and excretion (ADME) properties and the in vivo anti-tumor activity of Vegfr-IN-4.

Clinical Trials

There is no information available in the public domain regarding any clinical trials involving
Vegfr-IN-4.

Conclusion

Vegfr-IN-4 is a potent dual irreversible inhibitor of EGFR and VEGFR-2 with demonstrated in
vitro activity. Its mechanism of action, targeting key oncogenic and angiogenic pathways,
makes it a compound of interest for cancer research. However, a comprehensive
understanding of its therapeutic potential is limited by the lack of publicly available data on its
synthesis, pharmacokinetics, pharmacodynamics, and in vivo efficacy. The information
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provided in this guide serves as a foundational resource for researchers and drug development
professionals interested in this and similar dual kinase inhibitors. Further investigation is
warranted to fully elucidate the preclinical and potential clinical profile of Vegfr-IN-4.

 To cite this document: BenchChem. [Vegfr-IN-4 (CAS: 870962-74-6): A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138198#vegfr-in-4-cas-number-870962-74-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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